molecular formula C11H17NO3 B2597900 Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 1279816-43-1

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B2597900
CAS No.: 1279816-43-1
M. Wt: 211.261
InChI Key: PJADABYYIMBUQR-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by esterification with tert-butyl chloroformate . The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester group.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bicyclic structure and functional groups allow it to bind to active sites or receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological targets and makes it a valuable building block in organic synthesis. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJADABYYIMBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279816-43-1
Record name tert-butyl 6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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